molecular formula C28H44N8O5 B12062710 5'-O-Acetyl-3'-azido-N2-palmitoyl-2',3'-dideoxyguanosine

5'-O-Acetyl-3'-azido-N2-palmitoyl-2',3'-dideoxyguanosine

Cat. No.: B12062710
M. Wt: 572.7 g/mol
InChI Key: HCVWCSAQPGDGMI-UHFFFAOYSA-N
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Description

5’-O-Acetyl-3’-azido-N2-palmitoyl-2’,3’-dideoxyguanosine is a synthetic nucleoside analog. It is characterized by the presence of an acetyl group at the 5’-position, an azido group at the 3’-position, and a palmitoyl group at the N2 position of the guanosine molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-Acetyl-3’-azido-N2-palmitoyl-2’,3’-dideoxyguanosine typically involves multiple steps:

    Protection of the hydroxyl groups: The hydroxyl groups of guanosine are protected using acetyl groups.

    Introduction of the azido group: The 3’-hydroxyl group is converted to an azido group using azidotrimethylsilane (TMSN3) in the presence of a catalyst.

    Palmitoylation: The N2 position is palmitoylated using palmitoyl chloride in the presence of a base such as pyridine.

    Deprotection: The acetyl groups are removed to yield the final compound

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5’-O-Acetyl-3’-azido-N2-palmitoyl-2’,3’-dideoxyguanosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5’-O-Acetyl-3’-azido-N2-palmitoyl-2’,3’-dideoxyguanosine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and interactions with nucleic acids.

    Medicine: Investigated for its antiviral properties and potential use in drug development.

    Industry: Utilized in the development of novel materials and chemical processes .

Mechanism of Action

The mechanism of action of 5’-O-Acetyl-3’-azido-N2-palmitoyl-2’,3’-dideoxyguanosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The azido group can participate in click chemistry reactions, while the palmitoyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes .

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dideoxyguanosine: Lacks the acetyl, azido, and palmitoyl groups.

    3’-Azido-2’,3’-dideoxyguanosine: Lacks the acetyl and palmitoyl groups.

    N2-Palmitoyl-2’,3’-dideoxyguanosine: Lacks the acetyl and azido groups

Uniqueness

5’-O-Acetyl-3’-azido-N2-palmitoyl-2’,3’-dideoxyguanosine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the azido group allows for click chemistry applications, while the palmitoyl group enhances lipophilicity, making it more suitable for interactions with lipid membranes .

Properties

Molecular Formula

C28H44N8O5

Molecular Weight

572.7 g/mol

IUPAC Name

[3-azido-5-[2-(hexadecanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate

InChI

InChI=1S/C28H44N8O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23(38)31-28-32-26-25(27(39)33-28)30-19-36(26)24-17-21(34-35-29)22(41-24)18-40-20(2)37/h19,21-22,24H,3-18H2,1-2H3,(H2,31,32,33,38,39)

InChI Key

HCVWCSAQPGDGMI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)C)N=[N+]=[N-]

Origin of Product

United States

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